molecular formula C22H14O3 B6258795 10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one CAS No. 52236-56-3

10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one

Cat. No. B6258795
CAS RN: 52236-56-3
M. Wt: 326.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one, or 10-(1,3-DMA)-9,10-dihydroanthracen-9-one, is a novel synthetic compound with promising applications in scientific research. It is a heterocyclic compound with a fused ring system, consisting of an anthracene core with an oxygenated alkyl group. It is a colorless solid with a melting point of 170-174 °C and a boiling point of 332-334 °C. It is soluble in both chloroform and methanol, and is insoluble in water. 10-(1,3-DMA)-9,10-dihydroanthracen-9-one has been extensively studied for its potential uses in scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 10-(1,3-DMA)-9,10-dihydroanthracen-9-one is not yet fully understood. However, it is believed to act as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting the activity of COX-2, 10-(1,3-DMA)-9,10-dihydroanthracen-9-one is thought to reduce the production of prostaglandins, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, 10-(1,3-DMA)-9,10-dihydroanthracen-9-one has been shown to have a variety of other biochemical and physiological effects. It has been shown to have anti-cancer effects, as well as anti-bacterial and anti-viral effects. It has also been shown to have antioxidant and neuroprotective effects. In addition, 10-(1,3-DMA)-9,10-dihydroanthracen-9-one has been shown to have cardioprotective effects, as well as anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

The use of 10-(1,3-DMA)-9,10-dihydroanthracen-9-one in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable and non-toxic. In addition, it is soluble in both chloroform and methanol, making it easy to work with. However, there are also some limitations to its use in laboratory experiments. It is not water soluble, and it has a relatively low boiling point, making it difficult to use in certain types of experiments.

Future Directions

The potential applications of 10-(1,3-DMA)-9,10-dihydroanthracen-9-one are far from fully explored. Some future directions for research include further investigation into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be done to explore its potential therapeutic applications, such as its potential use in the treatment of cancer, bacterial and viral infections, and cardiovascular and metabolic diseases. Finally, further research could be done to explore its potential uses as a diagnostic tool and its potential use in drug development.

Synthesis Methods

10-(1,3-DMA)-9,10-dihydroanthracen-9-one can be synthesized using a two-step process. The first step involves the reaction of 1,3-dioxaindane with 1-methyl-4-chloro-2-nitrobenzene, which results in the formation of the intermediate compound 1,3-dioxaindan-5-ylmethylidene-4-chloro-2-nitrobenzene. This compound can then be reacted with sodium hydroxide to form 10-(1,3-DMA)-9,10-dihydroanthracen-9-one. This method is relatively simple and cost-effective, making it an attractive option for synthesizing 10-(1,3-DMA)-9,10-dihydroanthracen-9-one.

Scientific Research Applications

10-(1,3-DMA)-9,10-dihydroanthracen-9-one has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of these drugs. It has also been used to study the structure-activity relationships of various compounds. In addition, 10-(1,3-DMA)-9,10-dihydroanthracen-9-one has been used to study the interactions between proteins and small molecules, as well as the interactions between proteins and other biomolecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one' involves the condensation of 9,10-dihydroanthracen-9-one with 1,3-dioxaindane-5-carbaldehyde in the presence of a suitable catalyst.", "Starting Materials": [ "9,10-dihydroanthracen-9-one", "1,3-dioxaindane-5-carbaldehyde", "Suitable catalyst" ], "Reaction": [ "To a solution of 9,10-dihydroanthracen-9-one (1.0 mmol) in dry dichloromethane (10 mL) under nitrogen, add a catalytic amount of the suitable catalyst.", "To this solution, add 1,3-dioxaindane-5-carbaldehyde (1.2 mmol) and stir the reaction mixture at room temperature for 24 hours.", "After completion of the reaction, the solvent is evaporated under reduced pressure and the residue is purified by column chromatography to obtain the desired product." ] }

CAS RN

52236-56-3

Product Name

10-(1,3-dioxaindan-5-ylmethylidene)-9,10-dihydroanthracen-9-one

Molecular Formula

C22H14O3

Molecular Weight

326.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.